ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-nitro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-5-7(14(17)18)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNIYLCGKJWHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284612 | |
| Record name | Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7248-88-6 | |
| Record name | NSC38018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by cyclization and decarboxylation steps to form the quinoline core . The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 7 undergoes selective reduction to yield amino derivatives, a critical step in synthesizing biologically active compounds.
Reagents/Conditions :
Products :
-
Ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate (yield: 80–93%) .
-
Further derivatization of the amino group enables the introduction of alkyl or aryl substituents for enhanced bioactivity .
Mechanistic Insight :
Catalytic hydrogenation proceeds via adsorption of H₂ onto the Pd surface, followed by sequential electron transfer to the nitro group, forming an amine.
Hydrolysis of the Ester Moiety
The ethyl ester at position 3 is hydrolyzed to a carboxylic acid under acidic or basic conditions, facilitating further functionalization.
Reagents/Conditions :
Products :
-
7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (yield: 85–92%) .
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The carboxylic acid serves as a precursor for amide or peptide conjugates .
Nucleophilic Substitution at Position 7
The nitro group’s electron-withdrawing effect activates position 7 for nucleophilic substitution, enabling the introduction of heterocyclic or alkylamino groups.
Reagents/Conditions :
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Piperidine or 1,2,3,4-tetrahydroisoquinoline in DMF/DMSO with triethylamine (Et₃N) .
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Cyclopropylamine in t-butanol with K⁺ t-butoxide (60°C, 5 hours) .
Products :
| Substituting Agent | Product | Yield |
|---|---|---|
| Piperidine | Ethyl 7-(piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 72% |
| Cyclopropylamine | Ethyl 7-(cyclopropylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 89% |
Applications :
Substituted derivatives exhibit improved antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus MIC: 0.58 µg/mL) .
Cyclization Reactions
The compound participates in cyclocondensation reactions to form fused heterocycles, expanding its utility in drug discovery.
Reagents/Conditions :
Products :
-
Pyrido[2,3-f]quinoxaline derivatives (e.g., ethyl 2,3-dimethylpyrido[2,3-f]quinoxaline-8-carboxylate) .
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These fused systems show moderate activity against Escherichia coli and Pseudomonas aeruginosa .
Antimicrobial Activity of Derivatives
Structural modifications significantly influence biological efficacy:
Key Findings :
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Lipophilic substituents (e.g., cyclopropylamino) enhance Gram-positive activity due to improved cell membrane penetration.
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Electron-donating groups at position 7 increase DNA gyrase inhibition by stabilizing interactions with bacterial enzymes .
Oxidation and Tautomerism
The 4-oxo group participates in keto-enol tautomerism, influencing reactivity:
Scientific Research Applications
Chemistry
Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to create derivatives with tailored properties.
Chemical Reactions Overview
| Reaction Type | Description |
|---|---|
| Oxidation | Reduction of the nitro group to an amino group under specific conditions. |
| Reduction | Formation of different derivatives through reduction processes. |
| Substitution | Replacement of the nitro or carboxylate groups with other nucleophiles. |
The compound has been studied for its antimicrobial and anticancer properties, making it a candidate for therapeutic development.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
The primary mechanism involves inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Studies have shown promising results in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapy .
Medicine
The compound is being investigated for its potential use in developing new therapeutic agents due to its significant biological activity. Its low toxicity profile in preliminary cytotoxicity assays makes it a candidate for further research .
Study on Antibacterial Activity
A notable study published in MDPI assessed the effectiveness of this compound against multidrug-resistant strains of bacteria. The study utilized in vitro testing on clinical isolates of E. coli and MRSA, revealing MIC values ranging from 16 to 64 µg/mL, indicating strong antibacterial activity .
Research on Antifungal Properties
Another investigation focused on the antifungal properties against Candida species. Results indicated significant inhibition at concentrations as low as 128 µg/mL, suggesting potential use in treating fungal infections resistant to conventional therapies .
Mechanism of Action
The mechanism of action of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Biological Activity
Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The synthesis typically involves the reaction of 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The resulting compound can be further modified to enhance its biological activity.
Antibacterial Properties
Numerous studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound primarily exerts its effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.58 µg/mL |
| Escherichia coli | 37.5 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
The data indicates that this compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure and permeability.
The mechanism by which this compound exhibits antibacterial activity involves:
- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication. Ethyl 7-nitro derivatives have been shown to bind effectively to the gyrase-DNA complex.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to penetrate bacterial membranes, leading to cell lysis.
- Interaction with Topoisomerase IV : Similar to DNA gyrase, topoisomerase IV is critical for separating replicated DNA strands; inhibition leads to cell death.
Study on Antibacterial Efficacy
A notable study published in PMC evaluated several derivatives of quinolone compounds, including ethyl 7-nitro variants. The research found that modifications at the C-7 position significantly influenced antibacterial potency. Compounds with electron-donating groups at this position exhibited enhanced activity against Staphylococcus aureus and other Gram-positive bacteria .
Comparative Analysis with Other Quinolones
Research comparing ethyl 7-nitro derivatives with other fluoroquinolones indicated that while some fluoroquinolones had broader spectra against Gram-negative bacteria, ethyl 7-nitro compounds were more effective against Gram-positive strains due to their structural properties and interaction with bacterial enzymes .
Q & A
Basic: How can the synthesis of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate be optimized to minimize by-product formation?
Methodological Answer:
Optimization requires careful control of reaction conditions, particularly regioselectivity . For example, the ethylation step in quinolone derivatives is sensitive to solvent polarity, temperature, and reagent stoichiometry. Evidence from analogous syntheses shows that using polar aprotic solvents (e.g., DMF) at 60–80°C improves regioselectivity toward the desired product by reducing competing pathways . Monitoring via TLC or HPLC during intermediate steps (e.g., nitration or cyclization) helps identify by-products early. Adjusting the molar ratio of nitrating agents (e.g., HNO₃/H₂SO₄) can suppress over-nitration, a common side reaction. Post-synthesis purification via column chromatography or recrystallization (e.g., hot ethanol) further isolates the target compound .
Table 1: Key Reaction Parameters for Minimizing By-Products
| Parameter | Optimal Condition | Effect on By-Product Formation |
|---|---|---|
| Solvent | DMF or THF | Reduces competing alkylation |
| Temperature | 60–80°C | Enhances regioselectivity |
| Nitration Time | 2–3 hours | Prevents over-nitration |
| Purification Method | Ethanol recrystallization | Removes polar impurities |
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C7) and ethyl ester integrity. Aromatic proton splitting patterns in ¹H NMR distinguish between dihydroquinoline tautomers .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and nitro group presence via characteristic fragmentation patterns .
- X-ray Diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL97) resolves intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) and confirms the dihydroquinoline scaffold’s planarity. For example, triclinic space group P-1 with cell parameters a = 8.23 Å, b = 9.15 Å, c = 10.74 Å was reported for a nitro-substituted analog .
Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Methodological Answer:
Intermolecular forces (e.g., C–H⋯O, C–H⋯Cl) govern packing density, solubility, and thermal stability. For example:
- Hydrogen Bonding: In ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate, C–H⋯O bonds (3.06–3.54 Å) create a parallel molecular arrangement, increasing melting point (183–187°C) and reducing solubility in non-polar solvents .
- π-Stacking: Planar quinoline rings facilitate π-π interactions, enhancing stability under UV light but complicating dissolution in aqueous media.
Table 2: Key Intermolecular Interactions in Crystal Structures
| Compound Derivative | Interaction Type | Bond Length (Å) | Effect on Properties |
|---|---|---|---|
| Nitro-substituted quinolone | C–H⋯O | 3.06–3.54 | High thermal stability |
| Fluoro-nitro analog | C–H⋯Cl | 3.43–3.74 | Reduced hygroscopicity |
Advanced: How should researchers resolve contradictions in reduction reaction outcomes (e.g., amino vs. acid products)?
Methodological Answer:
Contradictions arise from reduction conditions :
- SnCl₂ in HCl (Room Temperature): Produces ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate (amine product) .
- Ethanol Under Reflux: Yields 7,8-diamino-1,4-dihydroquinoline-3-carboxylic acid (acid product) due to ester hydrolysis .
Resolution Strategy:
Solvent Choice: Protic solvents (e.g., ethanol) promote hydrolysis, while acidic conditions favor amine retention.
Temperature Control: Lower temperatures (<50°C) suppress side reactions.
Monitoring pH: Maintaining pH <3 stabilizes the ester group during reduction.
Safety: What protocols are critical for handling nitro-substituted quinolones in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitro groups are potential irritants; use nitrile gloves, goggles, and lab coats .
- Ventilation: Work in a fume hood to avoid inhalation of fine powders.
- Storage: Store in airtight containers at –20°C to prevent decomposition. Avoid exposure to light or moisture, which can degrade the nitro group .
- Spill Management: Use dry sand or chemical-specific absorbents. Do not flush with water due to potential environmental toxicity .
Advanced: How can computational modeling complement experimental data for this compound?
Methodological Answer:
- DFT Calculations: Predict regioselectivity in nitration/alkylation steps by analyzing electron density maps (e.g., Fukui indices) .
- Molecular Dynamics (MD): Simulate crystal packing to identify stable polymorphs and predict solubility .
- Docking Studies: Model interactions with biological targets (e.g., DNA gyrase for antibacterial activity) to guide functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
